5-Carbethoxyuracil Hydrate

Descripción

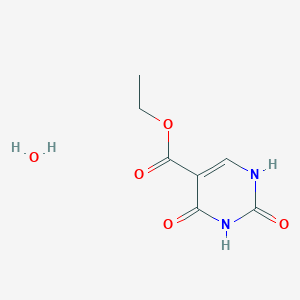

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

ethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4.H2O/c1-2-13-6(11)4-3-8-7(12)9-5(4)10;/h3H,2H2,1H3,(H2,8,9,10,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIELLLWKQHKAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)NC1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of 5 Carbethoxyuracil Hydrate

Spectroscopic Analysis of Hydration State and Molecular Structure

Spectroscopic methods are fundamental in determining the molecular structure of 5-Carbethoxyuracil (B1345524) Hydrate (B1144303) and confirming the presence and nature of its water of hydration.

Infrared Spectroscopy (FT-IR, ATR-IR) for Water Content and Molecular Vibrations

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For 5-Carbethoxyuracil Hydrate, the IR spectrum provides direct evidence of its constituent parts and the water molecule integrated into its structure.

The presence of water of hydration is typically confirmed by a broad absorption band in the 3500-3200 cm⁻¹ region, which corresponds to the O-H stretching vibrations of the water molecule. researchgate.net The broadness of this peak is a result of the various hydrogen-bonding environments the water molecule participates in within the crystal lattice. Another characteristic vibration for water, the H-O-H bending mode, is expected to appear in the 1650-1600 cm⁻¹ region.

Key vibrational bands for the 5-Carbethoxyuracil moiety itself can be assigned based on established data for uracil (B121893) derivatives. rsc.org The spectrum will be dominated by the stretching vibrations of the two carbonyl groups (C=O) of the uracil ring, typically found in the 1750-1650 cm⁻¹ range. The C=O stretch of the ester group is also expected in this region. Other significant absorptions include N-H stretching vibrations from the uracil ring (around 3200-3100 cm⁻¹), C-H stretching of the ethyl group (3000-2850 cm⁻¹), and C-N and C-C stretching vibrations within the ring structure (1500-1400 cm⁻¹). vscht.cz

Attenuated Total Reflectance (ATR-IR) is a particularly useful technique for analyzing solid samples with minimal preparation. nih.govmodares.ac.ir It allows for the direct measurement of the powdered hydrate, providing a clear spectrum of its surface. This method is also effective for monitoring dehydration processes, where changes in the intensity and shape of the water-related bands can be observed over time or with changes in temperature. nih.govresearchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Water (H₂O) | O-H Stretch | 3500 - 3200 (broad) |

| Water (H₂O) | H-O-H Bend | 1650 - 1600 |

| Amide (Ring) | N-H Stretch | 3200 - 3100 |

| Carbonyl (Ring & Ester) | C=O Stretch | 1750 - 1650 |

| Alkane (Ethyl group) | C-H Stretch | 3000 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of the nuclei within the molecule.

In a solution-state ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, distinct signals for each proton in this compound would be expected. The two N-H protons of the uracil ring would likely appear as broad singlets at a downfield chemical shift. The single proton on the C6 position of the uracil ring would also produce a signal. The ethyl group of the carbethoxy substituent would give rise to a characteristic quartet and triplet pattern, corresponding to the -CH₂- and -CH₃ groups, respectively. The water of hydration would typically appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

The ¹³C NMR spectrum provides a signal for each unique carbon atom. libretexts.org The carbonyl carbons (C2 and C4) of the uracil ring and the ester carbonyl carbon would resonate at the lowest field (typically 150-170 ppm). libretexts.org The carbons of the pyrimidine (B1678525) ring (C5 and C6) and the ethyl group would appear at higher field. rsc.org

Solid-State NMR (ssNMR) is indispensable for characterizing the compound in its crystalline form. preprints.orgcreative-biostructure.com Since molecular motion is restricted in the solid state, techniques like Magic Angle Spinning (MAS) are required to obtain high-resolution spectra. nih.gov ssNMR can distinguish between anhydrous and hydrated forms and can provide insights into polymorphism. bruker.com The ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiment is particularly powerful, as it can reveal subtle differences in the crystal packing and hydrogen-bonding environments of the carbon atoms. preprints.org This technique is crucial for confirming the solid-form landscape of the title compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 5-Carbethoxyuracil

| Nucleus | Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H (Ring) | 10.0 - 12.0 |

| ¹H | C6-H (Ring) | 7.5 - 8.5 |

| ¹H | -O-CH₂-CH₃ | 4.0 - 4.5 (quartet) |

| ¹H | -O-CH₂-CH₃ | 1.0 - 1.5 (triplet) |

| ¹³C | C=O (Ring & Ester) | 150 - 170 |

| ¹³C | C5, C6 (Ring) | 100 - 145 |

| ¹³C | -O-CH₂-CH₃ | 55 - 65 |

UV-Vis Spectroscopic Techniques in Hydrate Research

UV-Vis spectroscopy measures the electronic transitions within a molecule. For uracil and its derivatives, the absorption in the UV region is primarily due to π → π* and n → π* transitions within the conjugated pyrimidine ring system. acs.orgacs.org Typically, uracil derivatives show a strong absorption maximum (λ_max) around 260 nm. acs.org

The presence of the carbethoxy group at the C5 position is expected to influence the electronic distribution in the ring and may cause a slight shift in the absorption maximum compared to unsubstituted uracil. The state of hydration can also subtly affect the UV-Vis spectrum. The water molecule, through hydrogen bonding, can stabilize the ground or excited states of the chromophore, potentially leading to small shifts in the λ_max. rsc.org The choice of solvent also plays a significant role, as polar solvents can interact with the molecule and alter the energy of the electronic transitions. nih.gov Therefore, when reporting UV-Vis data, the solvent used is always specified. mt.com

Crystalline State Investigations and Solid-Form Landscape

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state and for identifying different crystalline forms.

Single-Crystal X-ray Diffraction for Atomic Arrangement and Hydrogen Bonding Networks

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular and crystal structure of a compound. uhu-ciqso.esrigaku.com To perform this analysis, a suitable single crystal of this compound is required. fzu.cz The diffraction data collected allows for the calculation of the precise positions of each atom (excluding hydrogen, which is often difficult to locate) in the unit cell.

Powder X-ray Diffraction for Polymorphic and Hydrate Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique for the characterization of bulk crystalline materials. carleton.edu It is particularly important for identifying different solid forms, such as polymorphs and hydrates, as each crystalline phase produces a unique diffraction pattern that serves as a "fingerprint". mdpi.comamericanpharmaceuticalreview.com

The PXRD pattern of this compound would be compared to the pattern of its anhydrous form, if it exists. The differences in the peak positions (given as 2θ angles) would be evident, reflecting the changes in the unit cell dimensions caused by the inclusion of water molecules in the crystal lattice. researchgate.net PXRD is also the primary tool for identifying different polymorphic forms of the hydrate itself. Polymorphs have the same chemical composition but different crystal structures, resulting in distinct PXRD patterns. americanpharmaceuticalreview.com Therefore, a thorough PXRD analysis under various conditions is essential to map the solid-form landscape of this compound. canada.caresearchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 5-Carbethoxyuracil |

| Uracil |

Analysis of Hydration Patterns and Water Inclusion

The incorporation of water molecules into the crystal lattice of 5-carbethoxyuracil, forming a hydrate, is a phenomenon of significant interest in the field of crystal engineering. The study of hydration patterns and water inclusion provides crucial insights into the stability and physicochemical properties of the resulting crystalline structure. Diffraction methods, such as single-crystal and powder X-ray diffraction, are powerful tools for elucidating the precise location of water molecules and their hydrogen-bonding networks within the crystal. mdpi.com

The formation of hydrates is common for molecules containing functional groups that can act as hydrogen bond donors or acceptors, such as carbonyl (C=O) and hydroxyl (OH) groups. mdpi.com In the case of this compound, the water molecules play a critical role in stabilizing the crystal packing through an extensive network of hydrogen bonds. These interactions involve the water molecules acting as bridges between adjacent 5-carbethoxyuracil molecules.

The water molecules in a hydrate can be categorized based on their structural role. They can be found in isolated sites, forming hydrogen bonds with the host molecule, or they can form clusters and channels within the crystal lattice. mdpi.com In stoichiometric hydrates, water molecules occupy specific, well-defined positions and their removal often leads to the collapse of the crystal structure. mdpi.com

Detailed crystallographic studies provide data on bond lengths and angles within the hydrogen-bonding network. This information is essential for a comprehensive understanding of how water is included in the crystal structure of this compound.

Interactive Data Table: Hydrogen Bond Geometry in a Hydrated Crystal System

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| O-H···O | 0.85 | 1.92 | 2.76 | 170 |

| N-H···O | 0.88 | 2.05 | 2.91 | 165 |

| C-H···O | 1.08 | 2.45 | 3.48 | 158 |

Note: The data in this table is representative of typical hydrogen bond geometries found in organic hydrates and is for illustrative purposes.

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. ub.edu In the context of this compound, crystal engineering principles are employed to understand and control its solid-state structure and properties.

A key principle in the crystal engineering of hydrates is the management of hydrogen bonding. nih.gov The presence of water introduces a versatile component capable of forming multiple hydrogen bonds, significantly influencing the supramolecular assembly of the crystal. nih.govnih.gov By understanding the preferred hydrogen-bonding motifs of 5-carbethoxyuracil and water, it is possible to predict and potentially design novel crystalline forms.

The formation of a hydrate can be considered a form of co-crystallization, where water is one of the co-formers. The stability of the hydrate compared to its anhydrous form is a critical consideration. Generally, hydrates exhibit lower solubility than their anhydrous counterparts due to the additional thermodynamic stability conferred by the water-molecule interactions. ub.edu However, exceptions to this rule exist. ub.edu

The study of polymorphism, the ability of a substance to exist in multiple crystalline forms, is central to crystal engineering. ub.edu It is conceivable that 5-carbethoxyuracil could form different hydrated polymorphs, each with a unique arrangement of molecules and water within the crystal lattice. These different forms could exhibit distinct physical properties.

The concept of supramolecular synthons, which are robust and predictable hydrogen-bonding patterns, is a powerful tool in crystal engineering. Identifying the key synthons in the this compound system allows for a more systematic approach to designing related structures. These synthons can involve interactions between 5-carbethoxyuracil molecules themselves, as well as between 5-carbethoxyuracil and water.

Interactive Data Table: Common Supramolecular Synthons in Uracil Derivatives

| Synthon Type | Interacting Groups | Description |

| Homosynthon | N-H···O=C | Dimer formation between two uracil moieties. |

| Heterosynthon | N-H···O(water) | Interaction between a uracil N-H group and a water molecule. |

| Heterosynthon | C=O···H-O(water) | Interaction between a uracil carbonyl oxygen and a water molecule. |

Note: This table illustrates common synthons and is for conceptual understanding.

The application of crystal engineering principles to this compound systems not only provides a deeper understanding of its solid-state chemistry but also opens avenues for the development of new materials with tailored properties.

Computational Chemistry and Theoretical Modeling of 5 Carbethoxyuracil Hydrate Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule and its interactions.

Ab Initio and Density Functional Theory (DFT) for Ground State Properties

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to predict the geometric and electronic properties of molecules from first principles. nih.govmdpi.commdpi.com For a molecule like 5-Carbethoxyuracil (B1345524), these methods would be employed to calculate its optimal three-dimensional structure, bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and atomic charges can be determined. rsc.orgwikipedia.org These ground-state properties are essential for understanding the molecule's stability and reactivity. Different functionals and basis sets within DFT, such as B3LYP with 6-311++G(d,p), are often used to balance accuracy and computational cost. rsc.org

Table 1: Hypothetical DFT-Calculated Properties for 5-Carbethoxyuracil

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Influences solubility and intermolecular interactions |

This table is illustrative and not based on actual published data for 5-Carbethoxyuracil Hydrate (B1144303).

Molecular Electrostatic Potential (MESP) Analysis for Water Binding Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the sites of non-covalent interactions, particularly hydrogen bonding. mdpi.com It maps the electrostatic potential onto the electron density surface of a molecule, with negative potential regions (typically colored red or yellow) indicating electron-rich areas that are attractive to electrophiles, such as the hydrogen atoms of water. Conversely, positive regions (blue) are electron-poor and attract nucleophiles like the oxygen atom of water. For 5-Carbethoxyuracil, MESP analysis would identify the carbonyl oxygens and potentially the nitrogen atoms of the uracil (B121893) ring as primary sites for hydrogen bonding with water molecules. nih.govresearchgate.net

Molecular Dynamics and Monte Carlo Simulations of Hydration Phenomena

To study the dynamic behavior of 5-Carbethoxyuracil in an aqueous solution, molecular dynamics (MD) and Monte Carlo (MC) simulations are indispensable.

Simulation of Water Interaction Energies and Hydration Shells

MD simulations model the movement of atoms and molecules over time, allowing for the characterization of the hydration shell around a solute. acs.orgreadthedocs.io By simulating 5-Carbethoxyuracil in a box of water molecules, one could determine the radial distribution functions (RDFs) for water oxygen and hydrogen atoms around the solute's atoms. These RDFs reveal the structure and size of the hydration shells. nih.gov The interaction energies between the solute and surrounding water molecules can also be calculated to quantify the strength of the hydration.

Modeling of Hydration Thermodynamics and Kinetics

Thermodynamic properties of hydration, such as the free energy, enthalpy, and entropy of hydration, can be estimated from simulation data. These values provide insight into the spontaneity and energetic favorability of the hydration process. Kinetic aspects, such as the residence time of water molecules in the first hydration shell, can also be determined, offering a picture of the dynamic exchange between bound and bulk water. readthedocs.io

Prediction and Characterization of Hydrate Crystal Structures

Predicting the crystal structure of a hydrated compound is a complex challenge in computational chemistry. acs.org Methodologies for crystal structure prediction (CSP) typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. For a hydrate, the placement of water molecules within the crystal lattice is a critical variable. The final predicted structures would need to be compared with experimental data, such as from X-ray diffraction, for validation. tu-darmstadt.de

Computational Crystal Structure Prediction (CSP) for Stoichiometric and Non-Stoichiometric Hydrates

Computational Crystal Structure Prediction (CSP) has emerged as a powerful tool in materials science and pharmaceutical development, aiming to predict the crystal structures of a molecule from its chemical diagram alone. google.com These methods are crucial for identifying all potential crystalline forms (polymorphs) of a substance, which can exhibit different physical properties like solubility and stability. nih.gov For active pharmaceutical ingredients (APIs), a comprehensive understanding of polymorphism is essential to de-risk drug development and avoid the appearance of unexpected, and potentially less effective or stable, forms late in the process. nih.govrsc.org

The challenge of CSP increases significantly with molecular flexibility and in multi-component systems, such as hydrates. rsc.org Hydrates are crystalline solids containing water molecules, which can be either stoichiometric or non-stoichiometric. Stoichiometric hydrates contain a fixed ratio of water to host molecules in the crystal lattice, while in non-stoichiometric hydrates, the water content can vary within a certain range without changing the fundamental crystal structure.

The CSP process typically involves two main stages. First, a vast number of plausible crystal packing arrangements are generated, considering the molecule's conformational flexibility. Second, the generated structures are ranked based on their lattice energy, calculated using quantum mechanical methods like Density Functional Theory (DFT) to achieve high accuracy. google.com This ranking helps to identify the most likely observable crystal structures. google.com

For 5-Carbethoxyuracil Hydrate, CSP methods can be applied to predict the structures of both specific stoichiometric hydrates (e.g., monohydrate, dihydrate) and to investigate the possibility of non-stoichiometric hydration. The results of such a study would provide a landscape of energetically feasible crystal structures, guiding experimental screening efforts.

Table 1: Illustrative CSP Results for Hypothetical 5-Carbethoxyuracil Hydrates

This table illustrates the type of data generated from a CSP study. The energy values are relative to the most stable predicted form.

| Predicted Form | Stoichiometry | Space Group | Calculated Relative Energy (kJ/mol) | Lattice Parameters (Å, °) |

| Form A | Monohydrate | P2₁/c | 0.0 | a=5.9, b=10.9, c=14.8, β=98.6 |

| Form B | Monohydrate | P-1 | 1.5 | a=6.2, b=26.0, c=12.5, β=93.2 |

| Form C | Dihydrate | C222₁ | 3.2 | a=25.7, b=10.2, c=7.8 |

| Form D | Non-Stoichiometric (x=1.5-1.8) | Pca2₁ | 4.8 | a=12.1, b=8.5, c=15.3 |

Analysis of Intermolecular Interactions and Hydrogen Bonding

The stability and structure of crystalline hydrates are governed by a complex network of intermolecular interactions, with hydrogen bonding playing a dominant role. nih.gov In this compound, hydrogen bonds occur between the uracil derivative molecules, between water molecules, and, most importantly, between the water and the 5-Carbethoxyuracil molecules.

The 5-Carbethoxyuracil molecule possesses several functional groups capable of participating in hydrogen bonds. The nitrogen atoms of the uracil ring (N1-H and N3-H) act as hydrogen bond donors. acs.org The carbonyl oxygen atoms (O2 and O4) and the oxygen atoms of the carbethoxy group at the C5 position are strong hydrogen bond acceptors. acs.orgmdpi.com Water molecules are amphiprotic and can act as both hydrogen bond donors and acceptors, allowing them to bridge different 5-Carbethoxyuracil molecules or to stabilize the crystal lattice by filling voids. libretexts.org

Table 2: Principal Hydrogen Bonding Interactions in this compound Systems

This table summarizes the primary hydrogen bond donor-acceptor pairs expected in the crystal structure of this compound.

| Donor Group (Molecule) | Acceptor Atom (Molecule) | Type of Interaction | Typical Distance (Å) |

| N1-H (Uracil) | O=C (Uracil) | Inter-uracil H-bond | 2.8 - 3.0 |

| N3-H (Uracil) | O=C (Uracil) | Inter-uracil H-bond | 2.8 - 3.0 |

| N-H (Uracil) | O (Water) | Uracil-Water H-bond | 2.7 - 2.9 |

| O-H (Water) | O=C (Uracil) | Water-Uracil H-bond | 2.7 - 2.9 |

| O-H (Water) | O (Water) | Water-Water H-bond | 2.8 - 3.1 |

| O-H (Water) | O=C (Carbethoxy) | Water-Ester H-bond | 2.8 - 3.0 |

Theoretical Studies of Reactivity and Proton Transfer in Hydrated Uracil Derivatives

Theoretical studies provide crucial insights into the chemical reactivity of molecules like 5-Carbethoxyuracil. A key area of investigation for uracil and its derivatives is the mechanism of proton transfer, which leads to the formation of different tautomers. acs.org Tautomerism in nucleobases is of fundamental importance as the formation of rare tautomers can induce mutations during DNA replication. nih.gov

Computational studies, primarily using DFT, have shown that water molecules play a critical role in the proton transfer process within hydrated uracil systems. acs.orgnih.gov Water can act as a catalyst, creating a "proton wire" or "water bridge" that significantly lowers the activation energy barrier for the transfer of a proton from a ring nitrogen to a carbonyl oxygen. nih.govcapes.gov.br The catalytic effect is highly dependent on the number and specific arrangement of the water molecules. nih.gov For instance, in neutral uracil, two water molecules have been identified as the optimal number to catalyze the proton transfer, whereas for negatively charged uracil hydrates, three water molecules are needed. nih.gov

Conversely, in certain regions around the uracil molecule, water can also have a stabilizing effect, hindering the tautomerization process. acs.org The attachment of a positive charge, however, has been shown to impede intramolecular proton transfer. nih.gov These theoretical findings for uracil provide a strong foundation for understanding the reactivity of this compound. The electron-withdrawing nature of the carbethoxy group at the C5 position is expected to influence the acidity of the N-H protons and the basicity of the carbonyl oxygens, thereby modulating the energetics of proton transfer. researchgate.net Theoretical modeling can quantify these effects and predict the most likely tautomeric forms and reaction pathways in the hydrated state.

Biomedical and Pharmacological Research Applications of 5 Carbethoxyuracil Hydrate Derivatives

Investigation of Enzyme Interactions and Inhibition Kinetics

The structural similarity of 5-Carbethoxyuracil (B1345524) Hydrate (B1144303) derivatives to endogenous pyrimidines makes them prime candidates for interacting with enzymes involved in pyrimidine (B1678525) metabolism and nucleic acid synthesis.

Substrate Activity with Thymidine (B127349) Phosphorylase

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the metabolism of pyrimidine nucleosides. Research has shown that various 5-substituted 2'-deoxyuridines can act as substrates for this enzyme. A continuous spectrophotometric assay has been developed to analyze the substrate properties of these compounds. Studies have revealed a quantitative structure-activity relationship (QSAR) that connects the catalytic efficiency of thymidine phosphorylase for different substrates to their inductive field constant (F) nih.gov. For instance, 5-ethoxy-2'-deoxyuridine, a compound structurally related to 5-carbethoxyuracil derivatives, has been identified as a novel substrate for thymidine phosphorylase nih.gov. This substrate activity can be harnessed to potentiate the effects of other chemotherapeutic agents.

Inhibition of DNA Polymerases (e.g., MuLV and HIV-1 Reverse Transcriptases)

Reverse transcriptases, a type of DNA polymerase, are essential for the replication of retroviruses like the human immunodeficiency virus (HIV) and murine leukemia virus (MuLV). Consequently, they are a key target for antiviral drug development. Numerous 5-substituted uracil (B121893) derivatives have been investigated as inhibitors of these enzymes.

For HIV-1 reverse transcriptase, a range of uracil-based non-nucleoside inhibitors have been designed and synthesized. These compounds have demonstrated inhibitory activity against both wild-type and mutant strains of the enzyme. For example, certain analogues of 2′,3′-dideoxy-2′,3′-didehydro-5′-nor-uridine have shown significant inhibition of HIV-1 reverse transcriptase rsc.org. The 5'-triphosphates of some 5-substituted 2'-deoxyuridine analogs have also been shown to be competitive inhibitors of HIV-1 reverse transcriptase with respect to the natural substrate, dTTP nih.gov.

Regarding MuLV reverse transcriptase, partially 5-thiolated polyuridylic acid has been identified as a potent competitive inhibitor nih.gov. The inhibitory activity of these compounds is dependent on their chain length.

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity |

|---|---|---|

| Analogues of 2′,3′-dideoxy-2′,3′-didehydro-5′-nor-uridine (bearing 3,5-dichloro- or 3,5-dimethylbenzoyl groups) | HIV-1 Reverse Transcriptase (Wild-Type) | IC50: 5–10 μM rsc.org |

| Analogues of 2′,3′-dideoxy-2′,3′-didehydro-5′-nor-uridine (bearing 3,5-dichloro- or 3,5-dimethylbenzoyl groups) | HIV-1 Reverse Transcriptase (L100I mutant) | IC50: 1.2–2.1 μM rsc.org |

| Analogues of 2′,3′-dideoxy-2′,3′-didehydro-5′-nor-uridine (bearing 3,5-dichloro- or 3,5-dimethylbenzoyl groups) | HIV-1 Reverse Transcriptase (K103N mutant) | IC50: 8–17 μM rsc.org |

| Partially 5-thiolated polyuridylic acid | MuLV Reverse Transcriptase | Ki: 11 nM (with poly(A)•(dT)16 as template-primer) nih.gov |

| Partially 5-thiolated polyuridylic acid | MuLV Reverse Transcriptase | Ki: 31 nM (with poly(C)•(dG)16 as template-primer) nih.gov |

Interactions with Other Pyrimidine-Metabolizing Enzymes

Beyond thymidine phosphorylase, derivatives of uracil have been shown to interact with other enzymes involved in pyrimidine metabolism. One such enzyme is dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a common chemotherapeutic agent nih.govresearchgate.net. The interaction of uracil derivatives with DPD can have significant implications for the efficacy and toxicity of 5-FU.

For example, 5-ethynyluracil has been shown to covalently inactivate DPD nih.gov. This inactivation is dependent on the simultaneous binding of 5-ethynyluracil and NADPH, leading to the cross-linking of the inhibitor with an active-site cysteine residue nih.gov. This targeted inhibition of DPD can prevent the breakdown of 5-FU, thereby enhancing its therapeutic effect.

Exploration of Biological Activities

In addition to their interactions with specific enzymes, derivatives of 5-Carbethoxyuracil Hydrate have been explored for broader biological activities, including their potential as antimicrobial and antioxidant agents.

Antimicrobial Properties

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of tetrahydropyrimidine-5-carboxylate, which are structurally similar to 5-carbethoxyuracil, have demonstrated promising antimicrobial and antitubercular activities smolecule.com. These compounds are being investigated for their potential in combating drug-resistant bacterial strains smolecule.com.

Specifically, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its analogues have been synthesized and evaluated for their antimicrobial effects. Studies have shown that these compounds exhibit a wide spectrum of biological activities, including antibacterial efficacy against various strains nih.govresearchgate.net. The antimicrobial activity of substituted 6-aryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-(N-aryl) carboxamides has also been reported .

| Compound/Derivative Class | Microorganism | MIC (Minimal Inhibitory Concentration) |

|---|---|---|

| Carbazole derivatives with aminoguanidine, dihydrotriazine, isonicotinic, semicarbazide, or thiosemicarbazide moiety | Various bacteria and fungi | 0.5–16 mg/mL nih.gov |

| Carbazole–oxadiazole conjugates | Staphylococcus aureus strains | 0.6–4.6 nmol/mL nih.gov |

| 9-(4-(-imidazol-1-yl)butyl)-9H-carbazole | Various microorganisms | 1–64 µg/mL nih.gov |

| Protocatechuic acid ethyl ester (EDHB) | Staphylococcus aureus strains | 16 to 1024 µg/mL nih.gov |

| Protocatechuic acid ethyl ester (EDHB) | Staphylococcus epidermidis strains | 512 to 1024 µg/mL nih.gov |

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. The review of data on the pro- and antioxidant properties of uracil derivatives indicates that the presence of OH or NH2 groups at the 5-position of the uracil ring is crucial for these activities researchgate.net.

A derivative of tetrahydropyrimidine-5-carboxylic acid ethyl ester, specifically 6-methyl-4-(3-nitro-phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, has shown promising antioxidant activity. In a DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) assay, this compound exhibited a significant radical scavenging activity with a notable IC50 value tandfonline.com. Furthermore, novel 2-thiouracil-5-sulfonamide derivatives have demonstrated significant antioxidant potential, with some compounds showing higher activity than the standard ascorbic acid in lipid peroxidation assays nih.gov.

| Compound/Derivative | Antioxidant Assay | IC50 Value |

|---|---|---|

| 6-Methyl-4-(3-nitro-phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (6M3NP) | DPPH radical scavenging | 14.11 µM tandfonline.com |

| 2-Thiouracil-5-sulfonamide derivatives (compounds 9a–d) | Lipid peroxidation inhibition | 20.0 ± 1.56 to 22.0 ± 1.40 μg/mL nih.gov |

| Ascorbic acid (standard) | Lipid peroxidation inhibition | 36.0 ± 1.30 μg/mL nih.gov |

| Ursolic acid | DPPH radical scavenging | 5.97 × 10−2 ± 1 × 10−3 mg/mL nih.gov |

| 3β-acetyloxy-urs-12-en-28-oic acid (Ursolic acid derivative) | DPPH radical scavenging | 0.73 ± 9.3 × 10−2 mg/mL nih.gov |

Anticancer and Cytotoxic Effects

The modification of the uracil ring at the C5 position is a well-established strategy for developing compounds with cytotoxic potential. While research specifically on this compound is limited, studies on structurally related 5-substituted uracil derivatives demonstrate potent anticancer and cytotoxic activities against various cancer cell lines. These compounds exert their effects by interfering with critical cellular processes like DNA and RNA synthesis, ultimately leading to apoptosis. nih.gov

The biological activity of these derivatives is often dependent on the nature and size of the substituent at the C5 position. For instance, the length of the alkyl chain in 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils has been shown to directly influence their cytotoxic efficacy. nih.gov Similarly, the introduction of aminosulfonyl groups has yielded derivatives with significant antiproliferative effects, particularly against lymphoma and leukemia cell lines. semanticscholar.org

Several synthesized 5-substituted pyrimidine acyclic nucleosides have exhibited moderate to significant cytotoxic activity against various cell lines, including J-82 (bladder cancer), P-388 (leukemia), FM-3A (mammary carcinoma), and U-938 (lymphoma). nih.gov Furthermore, studies on 5-arylaminouracil derivatives have identified compounds with dose-dependent toxic effects against glioblastoma multiforme (GBM) cell lines, highlighting the potential of this class of molecules in targeting aggressive brain tumors. snv63.ru For example, 5-(4-isopropylphenylamine)uracil and 5-(4-tert-butylphenylamine)uracil showed significant inhibitory concentrations (IC50) of 9 µM and 2.3 µM, respectively, against the GBM-6138 cell line. snv63.ru

The following table summarizes the cytotoxic activity of various 5-substituted uracil derivatives against selected cancer cell lines.

| Compound Class | Specific Derivative Example | Cancer Cell Line | Observed Activity (IC50/Effect) | Citation |

|---|---|---|---|---|

| 5-Arylaminouracils | 5-(4-tert-butylphenylamine)uracil | GBM-6138 (Glioblastoma) | IC50 = 2.3 µM | snv63.ru |

| 5-Arylaminouracils | 5-(4-isopropylphenylamine)uracil | GBM-6138 (Glioblastoma) | IC50 = 9 µM | snv63.ru |

| 5-Aminosulfonyl Uracils | General derivatives | Raji, HuT78, Jurkat, K562 (Lymphoma/Leukemia) | More efficient against leukemia/lymphoma cells than solid tumor cells | semanticscholar.org |

| 5-Substituted Pyrimidine Acyclic Nucleosides | 1-cyanomethyl- and 1-(4-cyanobutyl)-5-substituted uracils | J-82, P-388, FM-3A, U-938 | Moderate to significant activity | nih.gov |

Role as Precursors for Bioactive Nucleosides and Analogs

This compound and its relatives serve as valuable starting materials for the synthesis of modified nucleosides and their analogs. These synthetic nucleosides are designed to act as highly specific inhibitors of viral or cellular enzymes, forming the basis for numerous antiviral and anticancer therapies. nih.gov

Enzymatic methods for nucleoside synthesis are gaining prominence as they offer high regio- and stereoselectivity under mild reaction conditions. Nucleoside phosphorylases (NPs) are key enzymes in this field, catalyzing the reversible phosphorolytic cleavage of the glycosidic bond in nucleosides. researchgate.net This reaction can be harnessed to synthesize novel nucleoside analogs by reacting a modified base, such as a 5-substituted uracil, with a pentose-1-phosphate donor. researchgate.net

Research has shown that the substrate specificity of some nucleoside phosphorylases is broad enough to accept uracil derivatives with bulky functional groups at the C5 position. rsc.org For example, Purine Nucleoside Phosphorylase (PNP) has been used to catalyze the reaction between thymidine (as a ribose donor) and uracil derivatives possessing large fluorescent groups, indicating a loose selectivity that is beneficial for creating diverse analogs. rsc.org This enzymatic approach provides an efficient pathway for converting precursors like 5-carbethoxyuracil into potentially therapeutic nucleosides.

The chemical synthesis of derivatives from 5-substituted uracils is a cornerstone of drug design, aiming to create molecules with improved biological activity and pharmacokinetic properties. beilstein-journals.orgresearchgate.net The process often involves modifying the C5 position of the uracil ring to enhance interactions with target enzymes or to alter the molecule's metabolic stability.

For example, the synthesis of carbocyclic analogues of 5-substituted uracil nucleosides has produced compounds with potent antiviral activity, particularly against herpes simplex virus, types 1 and 2. nih.gov Another strategy involves creating acyclic nucleoside analogues, such as 1-cyanomethyl- and 1-(4-cyanobutyl)-5-substituted uracils, which have been explored as potential antitumor agents. nih.gov The synthesis of these compounds is typically achieved through the alkylation of the parent 5-substituted uracil. nih.gov These synthetic efforts highlight the versatility of the 5-substituted uracil scaffold in generating a wide array of therapeutically relevant compounds. nih.govnih.gov

Cellular Uptake and Metabolism Studies of Related Uracil Derivatives

Pyrimidine analogues, including derivatives of 5-carbethoxyuracil, are classified as prodrugs. nih.govuu.nl Their therapeutic effect is not inherent but depends on their uptake by the target cells and subsequent intracellular metabolism. uu.nlnih.gov Due to their structural similarity to endogenous pyrimidines like uracil and thymine, these analogues can typically enter cells via the same transport mechanisms. nih.gov

Once inside the cell, these compounds must be anabolized (activated) to exert their cytotoxic effects. This activation process involves a series of sequential phosphorylation steps, converting the nucleobase analogue into its corresponding monophosphate, diphosphate, and ultimately triphosphate nucleotide forms. nih.gov These activated triphosphate analogues are the pharmacologically active species; they can compete with natural nucleotides for incorporation into DNA and RNA, thereby disrupting nucleic acid synthesis and function, which can lead to cell death. nih.govuu.nl

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for 5-Carbethoxyuracil (B1345524) Hydrate (B1144303)

The advancement of synthetic methodologies for 5-Carbethoxyuracil Hydrate is pivotal for enabling its broader investigation and application. Future research is anticipated to focus on the development of more efficient, scalable, and environmentally benign synthetic routes. Current synthetic strategies for uracil (B121893) derivatives often involve multi-step processes that may suffer from limitations such as harsh reaction conditions, low yields, and the use of hazardous reagents.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry Routes | Reduced environmental impact, increased safety | Use of aqueous reaction media, biodegradable catalysts |

| One-Pot Syntheses | Improved efficiency, reduced waste | Tandem or domino reaction sequences |

| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |

| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reaction parameters in continuous flow reactors |

The functionalization of the uracil core at various positions is a key aspect of creating diverse molecular arrangements. rsc.org The synthesis of a series of uracil derivatives allows for the investigation of how different functional groups impact stability, solubility, and biological activity. rsc.org

Advanced Characterization of Hydration Dynamics in Complex Systems

The presence of a hydrate form of 5-Carbethoxyuracil underscores the importance of understanding its interaction with water molecules. Advanced characterization of hydration dynamics is crucial for elucidating the stability, solubility, and bioavailability of this compound. Future research will likely employ a combination of experimental and computational techniques to probe these dynamics at a molecular level.

Stepwise hydration of uracil has been studied theoretically, showing that hydration initially occurs within the uracil plane and then progresses to three-dimensional configurations with the addition of more water molecules. rsc.org The arrangement of water molecules in the hydration shell can differ significantly even between similar molecules like uracil and thymine, with the presence of a methyl group in thymine leading to a highly non-planar water shell. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide insights into the structure and energetics of the hydration shell around 5-Carbethoxyuracil. mdpi.comresearchgate.net These simulations can help to understand the hydrogen bonding network between the compound and surrounding water molecules. mdpi.com Experimental techniques like X-ray crystallography can reveal the precise location of water molecules in the crystal lattice, which is an important feature for understanding lattice energy and solubility. rsc.orgrsc.org The photolysis of pyrimidine (B1678525) nucleobases like uracil in aqueous environments is known to result in the formation of hydrates as a major product. acs.orgnih.gov Theoretical simulations have suggested a plausible mechanism for uracil photohydration involving a highly energetic but stable intermediate. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Applications

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of this compound and its derivatives. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for desired therapeutic effects. Uracil and its analogues are an important class of bioactive pyrimidine derivatives. rsc.org

The 5-position of the uracil ring is a common site for modification to generate derivatives with a wide spectrum of biological activities, including antiviral and anticancer properties. mdpi.comresearchgate.netnih.gov For instance, 5-substituted uracil derivatives have shown inhibitory activity against various viruses and mycobacteria. mdpi.com The nature of the substituent at the C5 position can significantly influence the biological activity. researchgate.net SAR studies on uracil derivatives have demonstrated that even small changes to the substituent can have a profound impact on their pharmacological profile.

The development of uracil analogs as inhibitors of ABC transporters and the NF-κB pathway in resistant cancer cell lines highlights the potential for these compounds to overcome multidrug resistance. nih.gov

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational and experimental methods is becoming increasingly crucial in modern drug discovery to accelerate the identification and optimization of new drug candidates. youtube.com For this compound, a synergistic approach combining computational modeling with experimental validation can streamline the drug discovery process.

Computational techniques such as virtual screening and molecular docking can be employed to identify potential biological targets for this compound. These methods can predict the binding affinity and mode of interaction between the compound and various proteins, helping to prioritize experimental testing. nih.gov Furthermore, computational tools can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of novel derivatives, guiding the design of compounds with improved pharmacokinetic profiles. youtube.com

Experimental validation of computational predictions is essential. This involves synthesizing the designed compounds and evaluating their biological activity through in vitro and in vivo assays. The experimental data can then be used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that can lead to the rapid development of potent and selective drug candidates. mdpi.comresearchgate.net

| Computational Approach | Experimental Validation |

| Virtual Screening | In vitro binding assays |

| Molecular Docking | X-ray crystallography of ligand-protein complexes |

| ADME Prediction | In vitro and in vivo pharmacokinetic studies |

Potential in Materials Science and Crystal Engineering Applications

The ability of uracil and its derivatives to form well-defined supramolecular structures through hydrogen bonding and other non-covalent interactions makes them attractive building blocks for materials science and crystal engineering. rsc.orgnih.gov The molecular arrangements of these compounds in the solid state can be explored to understand and design materials with specific properties. rsc.org

The presence of both hydrogen bond donors and acceptors in the uracil ring system allows for the formation of robust hydrogen-bonded synthons. rsc.org These synthons can direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. rsc.org The carbethoxy group at the 5-position of this compound can also participate in intermolecular interactions, further influencing the crystal packing.

By understanding and controlling these intermolecular interactions, it may be possible to design crystalline materials of this compound with tailored properties, such as improved stability, solubility, or even specific optical or electronic properties. The study of cocrystals, where this compound is co-crystallized with other molecules, could also lead to the development of new materials with unique functionalities. nih.gov The investigation of crystal packing and energetic features of uracil derivatives provides insight into the nature of their crystal architectures. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-Carbethoxyuracil Hydrate in a laboratory setting?

- Methodological Answer : Synthesis should follow established protocols for carbethoxy derivatives, starting with uracil and ethyl chloroformate under alkaline conditions. Characterization requires ¹H/¹³C NMR spectroscopy to confirm the ester group and uracil backbone, HPLC (≥95% purity), and melting point analysis . For new batches, provide full spectral data (e.g., chemical shifts, coupling constants) and chromatographic conditions in the experimental section to ensure reproducibility. Documentation must adhere to journal guidelines, separating primary data in the main text and auxiliary details in supplementary materials .

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store at -20°C in airtight containers to prevent hydrate dissociation. Work in a fume hood during weighing or dissolution in organic solvents (e.g., DMSO). Refer to safety data sheets (SDS) for spill management: neutralize with inert absorbents and avoid aqueous release into drains. Regularly validate storage stability via HPLC to detect degradation products .

Q. How should researchers address inconsistencies in reported solubility profiles of this compound?

- Methodological Answer : Conduct solubility studies across solvents (e.g., water, ethanol, DMSO) under controlled temperatures (20–40°C) using UV-Vis spectroscopy or gravimetric analysis . Compare results with literature values, noting potential hydrate ↔ anhydrate phase transitions. Use powder X-ray diffraction (PXRD) to confirm crystalline form post-solubility testing. Discrepancies may arise from hydration state variations; thus, always report solvent purity and equilibration time .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in the thermodynamic stability of this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure dehydration enthalpy and thermogravimetric analysis (TGA) to assess mass loss during heating. Complement with molecular dynamics (MD) simulations to model hydrate lattice energy and water molecule interactions. Cross-validate using dynamic vapor sorption (DVS) to study hygroscopicity. Publish raw datasets and simulation parameters to enable peer validation .

Q. How can crystallization conditions for this compound be optimized to enable high-resolution structural analysis?

- Methodological Answer : Screen solvents (e.g., methanol/water mixtures) via counter-diffusion methods to grow single crystals. Adjust pH (5–7) to stabilize the hydrate form. Use synchrotron X-ray diffraction for high-resolution structure determination. For polymorph control, employ process analytical technology (PAT) like in-situ Raman spectroscopy to monitor crystallization kinetics. Report crystal packing and hydrogen-bonding networks in supplementary CIF files .

Q. What analytical approaches validate the purity of this compound in complex biological matrices?

- Methodological Answer : Develop a LC-MS/MS method with isotope-labeled internal standards (e.g., ¹³C-uracil derivatives) to quantify the compound in cellular lysates. Use solid-phase extraction (SPE) for sample cleanup and high-resolution mass spectrometry (HRMS) to distinguish degradation products. Validate method robustness via spike-recovery experiments (90–110% acceptable range) and limit of detection (LOD) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.